3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with bromine and fluorine atoms, and a carboxamide group linked to a thiadiazole ring. The presence of these functional groups and heteroatoms makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with propionic acid under reflux conditions to form 5-propyl-1,3,4-thiadiazole.
Bromination and Fluorination of Pyridine: The pyridine ring is brominated using bromine in the presence of a catalyst like iron(III) bromide. Fluorination can be achieved using a fluorinating agent such as Selectfluor.
Coupling Reaction: The brominated and fluorinated pyridine is then coupled with the thiadiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of automated systems for reagent addition and product isolation to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions. Oxidizing agents like hydrogen peroxide can oxidize the sulfur atom, while reducing agents like sodium borohydride can reduce the nitrogen atoms.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Hydrolysis: Formation of pyridine-2-carboxylic acid and 5-propyl-1,3,4-thiadiazole-2-amine.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the thiadiazole ring, known for its bioactivity, suggests possible applications in drug discovery, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its heterocyclic structure and functional groups make it suitable for incorporation into polymers and other materials with specific desired properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is largely dependent on its interaction with biological targets. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- 3-Bromo-6-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
- 3-Iodo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-Bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is unique due to the specific combination of bromine and fluorine substituents on the pyridine ring, coupled with the propyl-substituted thiadiazole ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-bromo-6-fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFN4OS/c1-2-3-8-16-17-11(19-8)15-10(18)9-6(12)4-5-7(13)14-9/h4-5H,2-3H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJRAFDNZPLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=CC(=N2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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